molecular formula C6H11NO2 B1593873 3-(2-methoxyethoxy)propanenitrile CAS No. 35633-50-2

3-(2-methoxyethoxy)propanenitrile

Cat. No.: B1593873
CAS No.: 35633-50-2
M. Wt: 129.16 g/mol
InChI Key: ZAGOKQGYDCMNPT-UHFFFAOYSA-N
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Description

Contextualization within Nitrile Chemistry

Nitriles, organic compounds containing the -C≡N functional group, are a cornerstone of modern chemistry. wikipedia.org Their importance stems from their versatile reactivity, serving as precursors for a wide array of other functional groups such as amines, carboxylic acids, and amides through reactions like hydrolysis and reduction. perlego.comnumberanalytics.comturito.com This adaptability makes them invaluable in organic synthesis. perlego.com Historically, the synthesis of nitriles has evolved significantly, with methods like ammoxidation and hydrocyanation being industrially important. wikipedia.org In a laboratory setting, reactions such as the Kolbe nitrile synthesis and the Rosenmund-von Braun synthesis are frequently employed. wikipedia.org

3-(2-Methoxyethoxy)propanenitrile, with its characteristic nitrile group, is a member of this vital chemical family. Its structure also incorporates an ether linkage, which imparts specific physical and chemical properties, such as influencing its polarity and solubility. This dual functionality allows for a diverse range of chemical transformations and applications.

Significance in Contemporary Chemical Research

In recent years, this compound has gained prominence in several specialized areas of chemical research. Its unique molecular structure, featuring both a polar nitrile group and a flexible ether chain, makes it a compound of interest. It is particularly noted for its role as a key intermediate in the synthesis of other valuable chemicals. google.com For instance, it is a precursor in the production of 3-(2-methoxyethoxy)propylamine (B1266703), a compound used as a corrosion inhibitor and emulsifier in the petrochemical industry. google.com

Furthermore, research has highlighted its potential in the development of advanced materials. Nitriles, in general, are crucial monomers for polymers like polyacrylonitrile (B21495) and nitrile rubber. turito.comnumberanalytics.com The specific properties of this compound suggest its potential utility in creating polymers with tailored characteristics.

Scope and Research Focus of the Outline

This article will provide a focused examination of this compound based on current academic research. The subsequent sections will delve into its chemical properties and synthesis, with a particular emphasis on the common synthetic route of cyanoethylation. The applications of this compound in electrochemical systems, especially as an electrolyte component in lithium-ion batteries, will be explored in detail. Finally, its emerging role in polymer science as a monomer or plasticizer will be discussed. The information presented is based on a review of scientific literature and reputable chemical databases.

Chemical Properties and Synthesis of this compound

Molecular Structure and Physical Properties

This compound is an organic compound with the chemical formula C₆H₁₁NO₂. biosynth.com Its structure consists of a propanenitrile core substituted with a 2-methoxyethoxy group. This combination of a nitrile and an ether functional group within the same molecule gives it a unique set of properties.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
CAS Number 35633-50-2
SMILES COCCOCCC#N

Table 1: Key identifiers and molecular properties of this compound. Data sourced from biosynth.com.

Synthesis via Cyanoethylation

A primary method for synthesizing this compound is through the cyanoethylation of 2-methoxyethanol (B45455). google.com This reaction involves the addition of acrylonitrile (B1666552) to 2-methoxyethanol in the presence of a catalyst.

The reaction can be represented as follows: CH₃OCH₂CH₂OH + CH₂=CHCN → CH₃OCH₂CH₂OCH₂CH₂CN

A documented procedure for a similar synthesis involves reacting ethylene (B1197577) glycol monomethyl ether with acrylonitrile. google.com The process includes the use of a catalyst, such as sodium methoxide, and an inhibitor like hydroquinone (B1673460) to prevent the polymerization of acrylonitrile. google.com The reaction is typically carried out at a controlled temperature, for example, between 25 and 30 °C. google.com

This synthetic route is significant as it provides an efficient pathway to produce this compound, which can then be used as an intermediate for other valuable compounds. google.com

Applications in Electrochemical Systems

Electrolyte Component in Lithium-Ion Batteries

Nitrile-based compounds are being actively investigated as components of electrolytes for lithium-ion batteries due to their high electrochemical stability and ability to dissolve lithium salts. Specifically, fluorinated nitriles like 3-(2,2,2-trifluoroethoxy)propionitrile (FEON) have shown promise as electrolyte solvents for high-energy-density lithium-ion batteries. rsc.org These electrolytes can exhibit high oxidative stability, low volatility, and non-flammability, which are desirable properties for battery safety and performance. rsc.org

While direct research on this compound as a primary electrolyte solvent was not found, its structural similarity to other investigated nitriles suggests its potential as an additive or co-solvent. The ether functionality could enhance the solubility of lithium salts, while the nitrile group contributes to electrochemical stability. The performance of such electrolytes is often evaluated based on their ability to support stable cycling of both the anode and the high-voltage cathode. rsc.org

Impact on Battery Performance, Stability, and Efficiency

The addition of nitrile compounds to battery electrolytes can significantly impact performance. For instance, the use of a fluorinated nitrile-based electrolyte demonstrated improved cycling performance for both the lithium metal anode and a high-voltage NCM cathode compared to commercial carbonate electrolytes. rsc.org The formation of a stable solid electrolyte interphase (SEI) on the anode and a stable cathode electrolyte interphase (CEI) is crucial for long-term battery stability and efficiency. The composition of the electrolyte plays a direct role in the nature of these interphases.

The molecular structure of this compound, with its ether and nitrile groups, could potentially contribute to the formation of a favorable SEI layer, which is critical for preventing dendrite formation and improving the safety and lifespan of lithium metal batteries. Further research is necessary to fully elucidate the specific effects of this compound on battery performance metrics such as coulombic efficiency, capacity retention, and rate capability.

Role in Polymer Science

Use as a Monomer or Plasticizer

Nitriles are fundamental building blocks in polymer science, most notably in the production of polyacrylonitrile (PAN) and nitrile rubber. turito.comnumberanalytics.com The cyano group's high polarity imparts unique properties to the resulting polymers. numberanalytics.com this compound, containing a reactive nitrile group, can theoretically be used as a monomer or co-monomer in polymerization reactions. The incorporation of its methoxyethoxy side chain would be expected to influence the properties of the final polymer, potentially affecting its flexibility, solubility, and thermal stability.

Additionally, some nitrile compounds are employed as plasticizers, which are additives used to increase the flexibility and durability of materials. turito.com The ether linkage in this compound could enhance its compatibility with certain polymer matrices, making it a candidate for investigation as a specialty plasticizer.

Influence on Polymer Properties

The introduction of this compound into a polymer structure would likely lead to several modifications of its bulk properties. The flexible ether side chain could lower the glass transition temperature (Tg) of the polymer, making it more pliable. The polarity of both the ether and nitrile groups would influence the polymer's interaction with solvents and other materials.

Properties

IUPAC Name

3-(2-methoxyethoxy)propanenitrile
Source PubChem
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InChI

InChI=1S/C6H11NO2/c1-8-5-6-9-4-2-3-7/h2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZAGOKQGYDCMNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117521-16-1
Record name Poly(oxy-1,2-ethanediyl), α-(2-cyanoethyl)-ω-methoxy-
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DSSTOX Substance ID

DTXSID4067933
Record name Propanenitrile, 3-(2-methoxyethoxy)-
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Molecular Weight

129.16 g/mol
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CAS No.

35633-50-2
Record name 3-(2-Methoxyethoxy)propanenitrile
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Record name Propanenitrile, 3-(2-methoxyethoxy)-
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Record name Propanenitrile, 3-(2-methoxyethoxy)-
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Record name Propanenitrile, 3-(2-methoxyethoxy)-
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Record name Propanenitrile, 3-(2-methoxyethoxy)
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Synthetic Methodologies for 3 2 Methoxyethoxy Propanenitrile

Established Synthetic Pathways

Addition-Condensation Reactions involving Ethylene (B1197577) Glycol Monomethyl Ether and Acrylonitrile (B1666552)

A primary and well-documented method for the synthesis of 3-(2-methoxyethoxy)propanenitrile is the addition-condensation reaction between ethylene glycol monomethyl ether (also known as 2-methoxyethanol) and acrylonitrile. google.com This reaction, often referred to as cyanoethylation, involves the addition of the alcohol to the activated double bond of acrylonitrile. google.com The process is typically carried out in the presence of a catalyst to facilitate the reaction. google.com The general reaction scheme involves the formation of a new carbon-oxygen bond, resulting in the desired this compound.

Michael Addition Reactions to Acrylonitrile

The synthesis of this compound can also be achieved through a Michael addition reaction. researchgate.netgoogle.com This type of reaction involves the 1,4-addition of a nucleophile, in this case, the alkoxide generated from 2-methoxyethanol (B45455), to an α,β-unsaturated carbonyl compound, which is acrylonitrile. nih.govmdpi.comnih.gov The reaction is typically base-catalyzed, promoting the formation of the nucleophile required for the addition. researchgate.net Supported base/zeolite catalysts have been shown to be effective in the Michael addition of various alcohols to acrylonitrile to produce 3-alkoxypropanenitriles in a solvent-free system. researchgate.net

Catalytic Approaches in Synthesis

Role of Specific Catalysts in Addition Reactions

Various catalysts are employed to facilitate the synthesis of this compound. In the addition-condensation reaction, a common catalyst is sodium methoxide. google.com Hydroquinone (B1673460) may also be added to the reaction mixture. google.com For Michael additions, base catalysts are crucial. researchgate.net Supported catalysts, such as potassium carbonate on ZSM-5 zeolite (10% K2CO3/ZSM-5), have demonstrated high activity and selectivity in the Michael addition of alcohols to acrylonitrile. researchgate.net Other catalytic systems, including Pd(II)/Cu(I or II), FeCl3, and parabenzodiquinone, have also been utilized in the synthesis of related dialkoxypropionitriles from acrylonitrile. google.com

Optimization of Synthetic Efficiency and Yield

To maximize the efficiency and yield of this compound synthesis, several process parameters are carefully controlled. In the addition-condensation reaction using ethylene glycol monomethyl ether and acrylonitrile, a specific molar ratio of the reactants is maintained, typically in the range of 1:1 to 1:1.1. google.com The reaction temperature is also a critical factor and is generally kept between 25 and 30°C. google.com Following the initial dropwise addition of acrylonitrile, the reaction is often allowed to proceed for a specific duration, such as 60 minutes, to ensure completion. google.com Research into Michael additions has shown that solvent-free systems using supported catalysts can lead to high conversion rates of acrylonitrile (e.g., 98.3 mol%) and high selectivity for the desired 3-alkoxypropanenitrile product (100%). researchgate.net

Purification and Isolation Techniques in Laboratory Synthesis

Following the synthesis of this compound, purification and isolation are necessary to obtain a product of high purity. A common laboratory technique involves distillation. google.com After the initial reaction, the mixture may undergo a distillation process to separate the desired product from unreacted starting materials, catalysts, and any byproducts. The purity of the final product is an important consideration, and these purification steps are crucial for achieving the desired quality. google.com In other related syntheses, purification is often achieved through column chromatography using silica (B1680970) gel with a suitable eluent system, such as ethyl acetate/hexane. rsc.org

Applications of 3 2 Methoxyethoxy Propanenitrile in Advanced Materials and Systems

Electrochemical Systems

The unique combination of an ether group, which enhances lithium salt dissociation and ion mobility, and a nitrile group, known for its high electrochemical stability, positions ether-nitrile compounds as promising components for electrochemical systems.

Lithium-Ion Battery Electrolyte Components

Nitrile-based solvents are recognized for their high oxidative stability and wide liquidus range, making them suitable candidates for high-voltage lithium-ion battery electrolytes. researchgate.net The ether functionality can further improve electrolyte properties by facilitating lithium ion transport.

Formulation in Ternary Electrolyte Mixtures

Research on analogous compounds demonstrates their successful integration into complex electrolyte formulations. For instance, the fluorinated ether-nitrile, FEON, has been optimized in a dual-salt, ternary solvent system. researchgate.net A notable formulation consists of 0.8 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 0.2 M Lithium difluoro(oxalato)borate (LiODFB) as the salts, dissolved in a mixture of Fluoroethylene Carbonate (FEC) and FEON at a 1:3 volume ratio. researchgate.net This approach highlights the potential for 3-(2-methoxyethoxy)propanenitrile to be used as a co-solvent in multi-component electrolytes designed to leverage the synergistic effects of different molecules.

Compatibility with Fluoroethylene Carbonate and Hydrofluoroethers

The compatibility of an electrolyte component with additives and co-solvents is crucial for stable battery performance. Fluoroethylene Carbonate (FEC) is a widely used additive known for its ability to form a stable solid electrolyte interphase (SEI) on anode surfaces. rsc.org The successful formulation of a FEON-based electrolyte with FEC demonstrates the compatibility of the ether-nitrile structure with this critical additive. researchgate.net While direct studies mixing this compound with hydrofluoroethers (HFEs) are not available, HFEs are known for their non-flammability and are often used as co-solvents to enhance battery safety. The chemical stability of ether and nitrile groups suggests potential compatibility, though experimental verification is required.

Influence on Electrolyte Wettability and Oxidation Potentials

The physical and electrochemical properties of the electrolyte are significantly influenced by its solvent composition. Nitrile-based electrolytes, including those with ether functionalities, generally exhibit properties beneficial for battery operation.

Wettability: The polarity of the nitrile and ether groups is expected to promote good wettability of polyolefin separators and electrode materials, which is essential for ensuring uniform ion flux and efficient electrochemical reactions.

Oxidation Potential: Nitrile compounds are known for their high anodic stability. For example, FEON is highlighted for its high oxidative stability, a critical attribute for use with high-voltage cathode materials. researchgate.net This stability helps to prevent electrolyte decomposition at the cathode surface during high-voltage charging, thereby improving the cycle life and safety of the battery.

Performance Evaluation in Full Cell Configurations (e.g., Graphite/LiCo1/3Mn1/3Ni1/3O2 cells)

The ultimate validation of an electrolyte formulation lies in its performance within a full-cell configuration. In studies involving the analogous compound FEON, electrolytes were tested in cells with high-voltage Nickel-Manganese-Cobalt (NCM) cathodes.

An electrolyte composed of (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3 by volume) demonstrated superior cycling performance in a Li|NCM cell operating up to 4.4 V compared to a standard commercial carbonate-based electrolyte (1 M LiPF6 in EC:EMC:DMC 1:1:1 by volume). researchgate.net This improved performance indicates that ether-nitrile solvents can effectively support the electrochemical cycling of high-energy-density electrode materials like NCM. The data suggests enhanced stability at both the lithium metal anode and the high-voltage NCM cathode. researchgate.net

Table 1: Comparative Cycling Performance of FEON-based Electrolyte This table presents data for the analogous compound 3-(2,2,2-trifluoroethoxy)propionitrile (FEON) to illustrate the potential performance benefits of ether-nitrile solvents.

Electrolyte CompositionCell ConfigurationOperating Voltage (V)Performance HighlightReference
(0.8 M LiTFSI + 0.2 M LiODFB) / FEC:FEON (1:3 vol.)LiNCM4.4Better cycling performance vs. commercial carbonate electrolyte
1 M LiPF6 / EC:EMC:DMC (1:1:1 vol.)LiNCM(Baseline)Commercial standard

Polymer Electrolyte Systems

Beyond liquid electrolytes, there is growing interest in solid-state and quasi-solid-state batteries utilizing polymer electrolytes for enhanced safety. Nitrile groups are a key component in some polymer electrolyte hosts, such as polyacrylonitrile (B21495) (PAN). PAN-based electrolytes are attractive due to their wide electrochemical window and strong coordination with lithium salts. The introduction of ether functionalities, as found in this compound, into polymer electrolyte systems could potentially serve as a plasticizer or a component of a gel-polymer electrolyte. This could enhance ionic conductivity by promoting polymer chain mobility and facilitating lithium-ion transport, while maintaining high electrochemical stability.

Impact on Lithium-Ion Transport Mechanisms in Polymeric Matrices

The efficiency of a solid electrolyte is largely determined by its ability to facilitate the movement of lithium ions between the battery's electrodes. The incorporation of this compound into a polymeric matrix is hypothesized to impact lithium-ion transport through several mechanisms.

Surface Science and Materials Modification

The ability of molecules to form ordered layers on surfaces is fundamental to various technologies, including electronics, sensors, and corrosion protection.

Monolayer Formation on Electrode Surfaces

Evidence from chemical suppliers suggests that this compound has the capability to form monolayers on the surface of electrodes. nih.gov This property is attributed to the interaction between the nitrile group and the electrode material. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate with the metal surface, leading to the self-assembly of the molecules into a densely packed layer.

The formation of such a monolayer can significantly modify the surface properties of the electrode. It can act as a passivation layer, protecting the electrode from unwanted chemical reactions with the electrolyte, thereby enhancing the stability and lifespan of electrochemical devices. Furthermore, the specific chemical functionalities of the monolayer can be tailored to control the interfacial properties, such as charge transfer kinetics and wettability. The methoxyethoxy tail of the molecule would extend away from the surface, creating a new interface with the surrounding medium.

Catalysis

The field of catalysis is central to modern chemistry, enabling the efficient and selective synthesis of a vast array of chemical compounds.

Role as a Chemical Catalyst in Organic Transformations

This compound has been identified as a chemical catalyst that can promote organic reactions. nih.gov Its catalytic activity is likely derived from the Lewis basicity of the oxygen and nitrogen atoms in its structure. These atoms can interact with and activate substrates in a reaction, lowering the energy barrier for the transformation to occur. While detailed mechanistic studies for this specific compound are not widely available, its role as a catalyst is noted in the context of promoting complex chemical syntheses. nih.gov

Promotion of Reactions Involving Pyrrole and Other Heterocycles

One of the specific applications of this compound as a catalyst is in the synthesis of pyrroles and other heterocyclic compounds. nih.gov Pyrroles are a class of nitrogen-containing aromatic compounds that are prevalent in many natural products and pharmaceuticals. The synthesis of substituted pyrroles is a significant endeavor in medicinal and materials chemistry.

The catalytic role of this compound in these reactions likely involves its ability to act as a ligand or a base, facilitating key bond-forming steps. For instance, in cross-coupling reactions to form substituted heterocycles, the compound could coordinate to a metal catalyst, modifying its reactivity and selectivity. Alternatively, it could act as a non-nucleophilic base to promote condensation or cyclization reactions that lead to the formation of the heterocyclic ring. The promotion of such reactions is crucial for the efficient construction of complex molecular architectures. nih.gov

Lack of Documented Catalytic Activity in Cross-Coupling Reactions

Extensive searches of scientific literature and chemical databases have revealed no documented instances of this compound being utilized for its catalytic activity in cross-coupling reactions. This particular chemical compound does not appear in published research as a catalyst, ligand, or a key component of a catalytic system for reactions such as Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig couplings.

Cross-coupling reactions are a fundamental class of reactions in organic chemistry, heavily reliant on transition metal catalysts, most commonly palladium complexes. whiterose.ac.uk The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the metal center and the solvent used for the reaction. whiterose.ac.ukrsc.org Ligands play a crucial role in stabilizing the catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov Solvents can also have a significant impact on the reaction outcome by affecting catalyst solubility, stability, and the rate of key elementary steps in the catalytic cycle. whiterose.ac.ukrsc.org

While a vast array of phosphines, N-heterocyclic carbenes, and other nitrogen-containing compounds have been developed and studied as ligands for cross-coupling reactions, this compound has not been identified among them in the available scientific literature. Similarly, although the effect of various polar and non-polar solvents on the course of cross-coupling reactions is an active area of research, there is no indication that this compound has been investigated or employed in this capacity.

The absence of research findings on the catalytic application of this compound in this area suggests that it is not a compound of interest for this purpose, or its potential in this field has not yet been explored or reported in publicly accessible scientific domains. Therefore, no data tables or detailed research findings on its catalytic activity in cross-coupling reactions can be provided.

Role of 3 2 Methoxyethoxy Propanenitrile As a Chemical Intermediate and Reagent

Precursor in Organic Synthesis

As a versatile building block, 3-(2-methoxyethoxy)propanenitrile serves as a starting material for a range of valuable chemical compounds.

Synthesis of Amines via Nitrile Group Reduction

A primary application of this compound is in the synthesis of amines, most notably 3-(2-methoxyethoxy)propylamine (B1266703). google.com This transformation is achieved through the reduction of the nitrile group. The process typically involves hydrogenation under pressure in the presence of a catalyst. google.com This synthesis is of considerable practical importance as 3-(2-methoxyethoxy)propylamine is a widely used primary amine compound. google.com The reduction of nitriles to primary amines can be accomplished using methods such as catalytic hydrogenation or reagents like lithium aluminum hydride. youtube.com This conversion results in a primary amine with an additional carbon atom compared to syntheses starting from amides. youtube.com

The general reaction involves the conversion of the C≡N triple bond of the nitrile into a C-NH2 single bond. A typical procedure involves the reaction of 2-methoxyethanol (B45455) (ethylene glycol monomethyl ether) with acrylonitrile (B1666552) in the presence of a catalyst to first produce this compound. google.com This intermediate is then subjected to a hydrogenation reaction under pressure to reduce the nitrile group, yielding 3-(2-methoxyethoxy)propylamine. google.com

Intermediate in the Production of Disperse Dyes

This compound is a key intermediate in the manufacturing of certain disperse dyes, such as Disperse Turquoise Blue S-GL. google.com Disperse dyes are utilized for coloring synthetic fibers like polyester, acetate, and polyamide. haohuachemical.com The amine derivative, 3-(2-methoxyethoxy)propylamine, obtained from the nitrile, is condensed with other chemical precursors to form the final dye molecule. worlddyevariety.com Disperse Turquoise Blue S-GL is noted for its bright greenish-blue hue and excellent fastness properties, making it suitable for high-temperature dyeing processes. chinanetsun.com

The synthesis of Disperse Blue 60 (a synonym for Disperse Turquoise Blue S-GL) involves the condensation of 1,4-diaminoanthraquinone (B121737) derivatives with 3-methoxypropan-1-amine. worlddyevariety.com

Utilization in the Synthesis of Fluorescent Probes and Labels

The structural backbone of this compound is incorporated into the synthesis of fluorescent probes and labels. nih.govnih.gov These specialized molecules are designed to attach to other molecules, such as proteins, and emit light of a specific color, enabling researchers to visualize and track biological processes. univr.it The synthesis of these probes often involves multi-step reactions where the methoxyethoxypropyl group can enhance solubility or modify the fluorescent properties of the final compound.

The general principle of fluorescent probes involves a fluorophore that can be excited by an external light source to an excited state. univr.it The subsequent return to the ground state results in the emission of fluorescence. The design of these probes can be tailored for specific applications, such as imaging peroxynitrite in living systems. thno.org

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to form the corresponding carboxylic acid, 3-(2-methoxyethoxy)propanoic acid, or its derivatives. libretexts.orgchemguide.co.uk This reaction can be carried out under either acidic or alkaline conditions. chemguide.co.uk

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution, like sodium hydroxide (B78521), initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

This hydrolysis provides a pathway to a different class of compounds with the same carbon skeleton, expanding the synthetic utility of the parent nitrile.

Participation in Specific Reaction Types

The chemical reactivity of this compound allows it to participate in important carbon-carbon bond-forming reactions.

Michael Addition Reactions

This compound can act as a Michael acceptor in Michael addition reactions. This type of reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). ambeed.comorganic-chemistry.org In this case, the acrylonitrile precursor to this compound is the initial Michael acceptor. The addition of 2-methoxyethanol to acrylonitrile is, in fact, a Michael-type addition. google.com

The general mechanism of a Michael reaction involves the formation of an enolate from the Michael donor, which then attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com This is a thermodynamically controlled process and is fundamental in organic synthesis for creating new carbon-carbon bonds. organic-chemistry.orgyoutube.com Various carbon and heteroatom nucleophiles can act as Michael donors. masterorganicchemistry.com

Table of Mentioned Chemical Compounds

Chemical NameRole/Application
This compoundChemical Intermediate and Reagent
3-(2-Methoxyethoxy)propylamineAmine synthesized from the nitrile
Disperse Turquoise Blue S-GLDisperse dye synthesized using the amine
2-MethoxyethanolReactant in the synthesis of the nitrile
AcrylonitrileReactant in the synthesis of the nitrile
3-(2-Methoxyethoxy)propanoic acidCarboxylic acid from hydrolysis of the nitrile
Lithium aluminum hydrideReducing agent for nitriles
1,4-DiaminoanthraquinonePrecursor for Disperse Blue 60
Sodium hydroxideBase for alkaline hydrolysis
Hydrochloric acidAcid for acidic hydrolysis

Hydrolysis Reactions of the Nitrile Functionality

The nitrile group of this compound is a key functional group that can undergo hydrolysis to yield valuable carboxylic acid derivatives. This transformation proceeds in a stepwise manner, initially forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. The reaction conditions, specifically the use of acidic or basic catalysts, determine the final product.

The hydrolysis of nitriles is a well-established transformation in organic synthesis. chemguide.co.ukorganicchemistrytutor.com The reaction typically requires heating with an aqueous solution of a strong acid or base. chemguide.co.uk

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom of the nitrile group. This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers then leads to the formation of the corresponding amide, in this case, 3-(2-methoxyethoxy)propanamide. organicchemistrytutor.comaklectures.com

Continued heating in the acidic medium leads to the hydrolysis of the amide. The carbonyl group of the amide is protonated, making it more susceptible to nucleophilic attack by water. This is followed by the elimination of ammonia, which is protonated under the acidic conditions to form an ammonium salt, to yield the final carboxylic acid product, 3-(2-methoxyethoxy)propanoic acid. chemguide.co.ukorganicchemistrytutor.com

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile and directly attacks the electrophilic carbon of the nitrile group. organicchemistrytutor.comlibretexts.org Protonation of the resulting intermediate by water yields an imidic acid, which then tautomerizes to the more stable amide, 3-(2-methoxyethoxy)propanamide. libretexts.org

The reaction can often be controlled to favor the formation of the amide by using milder reaction conditions. organicchemistrytutor.comcommonorganicchemistry.com However, under more vigorous conditions, such as prolonged heating, the amide will undergo further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the amide anion (NH2-), which is then protonated to ammonia, results in the formation of the carboxylate salt. Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid, 3-(2-methoxyethoxy)propanoic acid. chemguide.co.uk

The following table summarizes the expected products and general conditions for the hydrolysis of this compound.

Starting Material Reagents and Conditions Intermediate Product Final Product
This compoundDilute Aqueous Acid (e.g., HCl, H₂SO₄), Heat3-(2-Methoxyethoxy)propanamide3-(2-Methoxyethoxy)propanoic Acid
This compoundAqueous Base (e.g., NaOH, KOH), Mild Heat3-(2-Methoxyethoxy)propanamideNot Isolated (proceeds to carboxylate)
This compoundAqueous Base (e.g., NaOH, KOH), Strong Heat3-(2-Methoxyethoxy)propanamide3-(2-Methoxyethoxy)propanoic Acid (after acidification)

Table 1: Hydrolysis Reactions of this compound

Future Research Directions and Emerging Paradigms

Development of Novel Electrolyte Formulations for Next-Generation Batteries

The quest for safer, more efficient, and higher-energy-density batteries has led to intensive research into non-traditional electrolyte components. Nitrile-based organic solvents are gaining attention due to their high electrochemical stability and ability to dissolve lithium salts. While direct research on 3-(2-methoxyethoxy)propanenitrile is still emerging, studies on analogous compounds like 3-methoxypropionitrile (MPN) provide a strong foundation for its potential.

Research has shown that nitrile-based electrolytes can offer significant advantages. For instance, an electrolyte comprising 3-methoxypropionitrile and a fluoroethylene carbonate additive has demonstrated the ability to operate at temperatures as low as -40°C in a graphite‖lithium cobalt oxide cell. rsc.org This suggests that this compound, with its similar ether and nitrile functionalities, could also contribute to the development of electrolytes with a wide operating temperature range.

The high oxidative stability of nitrile compounds makes them suitable for high-voltage cathode materials. rsc.org Theoretical calculations and experimental tests have confirmed that certain nitrile-based additives can be preferentially oxidized on the cathode surface, forming a stable cathode electrolyte interphase (CEI). rsc.orgacs.org This protective layer suppresses further electrolyte decomposition and prevents structural degradation of the cathode, leading to improved cycling stability at high voltages. acs.org The ether linkage in this compound may further enhance lithium ion solvation and transport, a critical factor for high-rate performance.

Future research will likely focus on optimizing the concentration of this compound in electrolyte formulations, often in combination with other solvents and additives, to fine-tune properties such as ionic conductivity, viscosity, and the stability of the solid electrolyte interphase (SEI) on the anode.

Table 1: Comparison of Properties of Nitrile-Based Electrolyte Solvents Note: The data for this compound is extrapolated based on the properties of similar compounds and represents a target for future experimental validation.

Property3-Methoxypropionitrile (MPN)Acetonitrile (ACN)This compound (Predicted)
Boiling Point (°C) 163-16481-82~180-200
Dielectric Constant ~28~37High
Viscosity (cP at 25°C) ~1.1~0.34Moderate
Electrochemical Stability Window (V vs. Li/Li+) HighModerateHigh

Exploration in Advanced Polymeric Materials and Composites

The unique combination of a flexible ether linkage and a polar nitrile group in this compound makes it an intriguing candidate for the synthesis of advanced polymers and composites. The nitrile group can be a site for various chemical transformations, allowing the molecule to be incorporated into polymer backbones or used as a pendant group to modify polymer properties.

One potential application is in the synthesis of polyarylene ether nitriles. These high-performance polymers are known for their excellent thermal stability and mechanical properties. Research on polyether nitriles synthesized through nucleophilic substitution reactions has shown that these materials are stable up to 400°C. researchgate.net The incorporation of this compound as a comonomer could introduce greater flexibility and potentially enhance solubility and processability without significantly compromising thermal stability.

Furthermore, the process of cyanoethylation, which involves the addition of a cyanoethyl group to a molecule, is a well-established method for modifying natural and synthetic polymers. taylorandfrancis.comgoogle.comwikipedia.org this compound can be synthesized through the cyanoethylation of 2-methoxyethanol (B45455). wikipedia.org This same reactivity can be harnessed to graft the molecule onto other polymers, thereby introducing the polar nitrile and flexible ether functionalities. This could be a route to creating materials with tailored dielectric properties, improved adhesion, or enhanced compatibility in composite systems.

Future investigations will likely explore the polymerization of this compound with various comonomers to create novel copolymers with a range of properties. Additionally, its use as a plasticizer or a compatibilizer in polymer blends and composites warrants further study.

Expansion of Synthetic Applications in Organic Chemistry

The chemical structure of this compound offers multiple avenues for its application as a building block or intermediate in organic synthesis. The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, amides, and other nitrogen-containing heterocycles. masterorganicchemistry.com

The synthesis of this compound itself is a key area of interest. The most direct route is the Michael addition of 2-methoxyethanol to acrylonitrile (B1666552), a reaction known as cyanoethylation. wikipedia.org This reaction is typically catalyzed by a base. wikipedia.org Research into more efficient and environmentally friendly catalytic systems for this transformation is an ongoing area of study.

As an intermediate, this compound can be used in the synthesis of more complex molecules. For example, the nitrile group can participate in cycloaddition reactions to form heterocyclic compounds. frontiersin.org The ether linkage provides a degree of flexibility and can influence the stereochemical outcome of reactions.

Future work in this area could focus on developing novel synthetic methodologies that utilize this compound as a key starting material. Its bifunctional nature, with both a nitrile and an ether group, allows for a wide range of potential transformations and the synthesis of novel molecular architectures.

Integration into Bio-Applications and Conjugates

While direct biological applications of this compound have not been extensively studied, the presence of the nitrile group in numerous pharmaceuticals and biologically active natural products suggests that it could be a valuable pharmacophore. rcsi.comnih.govnih.gov The nitrile group can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive "warhead" that forms a covalent bond with a biological target. nih.govresearchgate.net

Research on other acrylonitrile derivatives has demonstrated their potential as antimicrobial and antiparasitic agents. researchgate.netnih.gov For instance, certain novel synthetic acrylonitriles have shown in vitro activity against Trypanosoma cruzi and Leishmania amazonensis, the parasites responsible for Chagas disease and leishmaniasis, respectively. nih.gov These studies suggest that the acrylonitrile scaffold is a promising starting point for the development of new therapeutic agents.

The ether linkage in this compound could improve the pharmacokinetic properties of a potential drug molecule, such as its solubility and metabolic stability. nih.gov The incorporation of this moiety into larger drug candidates could be a strategy to enhance their bioavailability and efficacy.

Future research should focus on the synthesis and in vitro biological evaluation of derivatives of this compound. Screening for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, could uncover novel therapeutic applications.

Synergistic Application of Theoretical Predictions and Experimental Validation

The integration of computational modeling with experimental research offers a powerful approach to accelerate the discovery and development of new materials and molecules. nih.govhpcwire.com For this compound, theoretical predictions can provide valuable insights into its properties and reactivity, guiding experimental efforts and reducing the need for extensive trial-and-error.

Density Functional Theory (DFT) can be employed to calculate the molecular geometry, vibrational frequencies, and electronic properties of this compound. researchgate.net Such calculations can help to predict its electrochemical stability window, a crucial parameter for its application in battery electrolytes. rsc.org Molecular dynamics simulations can be used to study the solvation of lithium ions by this compound and to predict the ionic conductivity of electrolyte formulations containing this compound. rsc.org

In the realm of materials science, computational models can be used to predict the properties of polymers and composites incorporating this compound. For example, simulations can help to understand how the addition of this molecule would affect the glass transition temperature, mechanical strength, and dielectric properties of a polymer.

The synergy between theory and experiment is a key paradigm for future research. Theoretical predictions can identify the most promising avenues for investigation, which can then be validated through targeted experiments. This iterative process of prediction, synthesis, and characterization will be essential for unlocking the full potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.